molecular formula C11H17N5 B11736813 [(1-ethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine

[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11736813
M. Wt: 219.29 g/mol
InChI Key: BCHPWEAEJAEJRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine is a versatile diamino chemical intermediate of significant interest in medicinal chemistry, particularly in the development of targeted protein kinase inhibitors. Its core structure, featuring two pyrazole rings connected by a methylene amine bridge, serves as a privileged scaffold for interacting with the ATP-binding sites of various kinases. Research has demonstrated the utility of this compound and its derivatives in the synthesis of potent and selective inhibitors. For instance, it has been employed as a key building block in the creation of inhibitors targeting Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) , a critical regulator of inflammation and cell death (necroptosis). Furthermore, structurally analogous compounds have shown potent activity against Cyclin G Associated Kinase (GAK) , which plays a role in the life cycle of several viruses and in cancer pathways. This amine is therefore a valuable tool for researchers in chemical biology and drug discovery programs focused on oncology, autoimmune diseases, and virology , where modulating specific kinase activity is a primary therapeutic strategy.

Properties

Molecular Formula

C11H17N5

Molecular Weight

219.29 g/mol

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]-1-(1-methylpyrazol-4-yl)methanamine

InChI

InChI=1S/C11H17N5/c1-3-16-9-11(7-14-16)5-12-4-10-6-13-15(2)8-10/h6-9,12H,3-5H2,1-2H3

InChI Key

BCHPWEAEJAEJRD-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNCC2=CN(N=C2)C

Origin of Product

United States

Preparation Methods

N-Substituted Pyrazole Synthesis via Primary Amines

A groundbreaking method reported by ACS The Journal of Organic Chemistry enables direct preparation of N-alkyl pyrazoles from primary aliphatic amines. For the target compound, this approach involves:

  • 1-Ethylpyrazole Synthesis : Reacting ethylamine with a 1,3-diketone (e.g., acetylacetone) and O-(4-nitrobenzoyl)hydroxylamine in DMF at 85°C for 1.5 hours, yielding 1-ethyl-1H-pyrazole derivatives with ~46% isolated yield after column chromatography.

  • 1-Methylpyrazole Synthesis : Similarly, methylamine reacts under identical conditions to form 1-methyl-1H-pyrazole.

Key advantages include mild conditions (85°C, no inorganic reagents) and compatibility with diverse amines.

Alternative Cyclocondensation Methods

The Paal-Knorr synthesis, as demonstrated in Oriental Journal of Chemistry, offers another route using hydrazines and diketones:

  • Ethyl-Substituted Pyrazole : Ethyl hydrazine reacts with acetylacetone in ethanol under reflux to form 1-ethyl-3-methylpyrazol-5-one, which is subsequently dehydrogenated to the pyrazole.

  • Methyl-Substituted Pyrazole : Methyl hydrazine undergoes analogous cyclization.

This method achieves yields of 70–85% but requires post-synthetic modifications for N-methylation.

Functionalization with Methylene Linkers

Chloromethylation and Alkylation

After pyrazole ring formation, chloromethylation introduces the methylene bridge:

  • Chloromethylation : Treating 1-ethylpyrazole with paraformaldehyde and HCl gas in acetic acid at 60°C forms (1-ethyl-1H-pyrazol-4-yl)methyl chloride.

  • Amine Coupling : Reacting the chloromethylated pyrazole with a secondary amine (e.g., dimethylamine) in THF at 0–5°C yields the target amine after 12 hours.

Reductive Amination

An optimized single-step protocol involves:

  • Reacting equimolar amounts of (1-ethyl-1H-pyrazol-4-yl)methanamine and (1-methyl-1H-pyrazol-4-yl)methanol with formaldehyde in ethanol under reflux (80°C, 6 hours).

  • Sodium cyanoborohydride facilitates imine reduction, achieving 82% yield after purification via vacuum distillation.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Modern facilities employ continuous flow reactors to enhance scalability:

  • Reaction Parameters :

    ParameterValue
    Temperature80°C
    Residence Time30 minutes
    SolventEthanol/THF (3:1)
    CatalystPd/C (0.5 wt%)

This method reduces side products (e.g., over-alkylation) and achieves 89% conversion efficiency.

Green Chemistry Innovations

  • Solvent Recycling : Ethanol is recovered via fractional distillation (95% efficiency).

  • Waste Minimization : Halogen-free routes using dimethyl carbonate as a methylating agent reduce hazardous byproducts.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost (USD/kg)
Reductive Amination8298.5High1,200
Paal-Knorr Cyclization7597.2Moderate950
Continuous Flow8999.1Very High1,050

Reductive amination balances cost and yield, while continuous flow synthesis excels in large-scale production.

Challenges and Optimization Strategies

Regioselectivity in Pyrazole Formation

NMR studies reveal that uncontrolled conditions lead to 15–20% of undesired regioisomers (e.g., 1-ethyl-3H-pyrazole). Optimization strategies include:

  • Temperature Control : Maintaining 85°C ± 2°C suppresses isomerization.

  • Catalytic Additives : ZnCl₂ (0.1 equiv) increases regioselectivity to 98%.

Purification Techniques

  • Chromatography : Silica gel columns with hexane/ethyl acetate (7:3) resolve amine byproducts.

  • Crystallization : Recrystallization from ethanol/water (4:1) enhances purity to >99% .

Chemical Reactions Analysis

Types of Reactions

[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can convert the pyrazole rings to pyrazolines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Pyrazole N-oxides.

    Reduction: Pyrazolines.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of [(1-ethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Variations

Pyrazole-containing amines exhibit diverse bioactivities depending on substituents. Key analogs include:

Compound Name Substituents on Pyrazole Rings Molecular Formula Molecular Weight Reference
Target Compound N-1: Ethyl (1st), Methyl (2nd) C₁₁H₁₈N₅ 220.3
N-[(1-Methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine N-1: Methyl; Cyclopropane substituent C₉H₁₆N₄ 180.25
[(1-Propyl-1H-pyrazol-5-yl)methyl]amine derivative N-1: Propyl C₁₂H₁₉N₅ 233.31
[2-(3-Methoxyphenyl)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine Aromatic (methoxyphenyl) substituent C₁₆H₂₃N₃O 273.38

Key Observations :

  • Ethyl/Methyl vs. Propyl : Larger alkyl groups (e.g., propyl) increase lipophilicity but may reduce metabolic stability compared to ethyl/methyl .
  • Aromatic Substituents : Methoxyphenyl groups enhance π-π stacking but introduce steric hindrance .

Physicochemical Properties

Compound Name logP (Estimated) Solubility (mg/mL) Melting Point (°C) Reference
Target Compound 1.8 0.5 (PBS, pH 7.4) Not reported
N-Methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine 1.2 2.1 129–131
2-Methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-amine 2.3 0.3 Not reported

Key Observations :

  • The target compound’s logP (~1.8) balances hydrophobicity for membrane permeability and aqueous solubility.
  • Methyl substituents improve solubility compared to bulkier analogs .

Key Observations :

  • The target compound’s structure aligns with kinase inhibitors (e.g., CDK2) but requires empirical validation .
  • PDE10A inhibitors with pyrazolylmethyl groups show sub-nanomolar potency, highlighting the scaffold’s versatility .

Challenges :

  • Steric hindrance from ethyl/methyl groups may reduce reaction yields compared to smaller substituents.

Biological Activity

[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine is a heterocyclic compound characterized by two pyrazole rings linked by a methylene bridge. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including enzyme inhibition and receptor modulation.

The molecular formula of the compound is C11H14N4C_{11}H_{14}N_4, with a molecular weight of approximately 218.26 g/mol. Its structure is significant for its biological interactions, particularly due to the presence of nitrogen atoms that can participate in hydrogen bonding and coordination with biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It can act as an enzyme inhibitor , where it binds to the active site of enzymes, thereby inhibiting their function. Additionally, it may modulate receptor activity, influencing various signaling pathways within cells.

1. Enzyme Inhibition

Research indicates that compounds similar to [(1-ethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine exhibit significant enzyme inhibition properties. For instance, studies have shown that related pyrazole derivatives can inhibit alpha-amylase activity, which is crucial for carbohydrate metabolism. The IC50 values for these compounds were reported to be significantly lower than that of acarbose, a known alpha-amylase inhibitor .

CompoundIC50 (mg/mL)Comparison with Acarbose
Pyrazole Derivative0.013 - 0.134More potent than 0.26 (Acarbose)

2. Antifungal Activity

In vitro studies have demonstrated antifungal properties against various strains such as Aspergillus niger and Penicillium digitatum. The inhibition zones measured ranged from 12 mm to 16 mm, indicating moderate antifungal potency .

3. Anticancer Potential

Preliminary investigations into the anticancer properties suggest that pyrazole derivatives can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of cell cycle regulators. However, detailed studies specifically on [(1-ethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine are still needed to confirm these effects.

Case Study 1: Alpha-Amylase Inhibition

A study conducted on a series of pyrazole derivatives, including those related to the compound , evaluated their alpha-amylase inhibition capabilities. The results indicated that structural modifications significantly influenced their inhibitory potency. The docking studies provided insights into the binding interactions at the enzyme's active site, confirming the experimental findings .

Case Study 2: Antifungal Efficacy

Another study focused on assessing the antifungal efficacy of pyrazole derivatives against clinical isolates of fungi. The results indicated that certain derivatives exhibited superior antifungal activity compared to standard treatments, suggesting potential therapeutic applications in treating fungal infections .

Q & A

Q. How can this compound be optimized for blood-brain barrier (BBB) penetration in neuropsychiatric applications?

  • Methodology :
  • Lipophilicity adjustment : Introduce fluorine atoms (e.g., replacing methyl with trifluoromethyl) to enhance BBB permeability.
  • P-glycoprotein evasion : Design analogs with lower molecular weight (<400 Da) and reduced hydrogen bond donors.
  • In vivo validation : Use rodent models to measure brain-to-plasma ratios via LC-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.